molecular formula C11H7ClN4O B1461165 1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol CAS No. 650628-64-1

1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Cat. No.: B1461165
CAS No.: 650628-64-1
M. Wt: 246.65 g/mol
InChI Key: MKPBMRRXCXUQGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a useful research compound. Its molecular formula is C11H7ClN4O and its molecular weight is 246.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol plays a crucial role in biochemical reactions, particularly in enzyme inhibition and activation. It has been shown to interact with enzymes such as cAMP-dependent protein kinase catalytic subunit alpha and cAMP-dependent protein kinase inhibitor alpha . These interactions are essential for regulating various cellular processes, including signal transduction and metabolic pathways. The compound’s ability to bind to these enzymes suggests that it may influence their activity, either by inhibiting or activating them, thereby affecting downstream biochemical reactions.

Cellular Effects

The effects of this compound on cellular processes are profound. Studies have demonstrated that this compound exhibits anticancer activity against various cancer cell lines, including renal cancer cell lines . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to affect the activity of epidermal growth factor receptor tyrosine kinase (EGFR-TK), which plays a pivotal role in cell proliferation and survival . By inhibiting EGFR-TK, this compound can induce apoptosis and reduce cancer cell viability.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been shown to inhibit enzymes such as phosphodiesterase and dihydrofolate reductase, which are involved in critical cellular processes . The compound’s binding to these enzymes results in their inhibition, leading to alterations in cellular functions such as DNA synthesis and repair. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, further influencing cellular behavior.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, allowing for prolonged observation of its effects . Over time, it has been observed that this compound can induce sustained changes in cellular processes, including alterations in cell cycle progression and apoptosis. These long-term effects are essential for evaluating the compound’s potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as reducing tumor growth and improving survival rates in cancer models . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s interaction with enzymes such as phosphodiesterase and dihydrofolate reductase suggests that it can influence nucleotide metabolism and folate pathways. These interactions are critical for maintaining cellular homeostasis and ensuring proper metabolic function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s lipophilicity allows it to diffuse easily into cells, where it can accumulate in specific compartments. This distribution is essential for its biological activity, as it ensures that the compound reaches its target sites within the cell.

Subcellular Localization

This compound is localized in various subcellular compartments, including the nucleus, cytoplasm, and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The compound’s activity and function are closely linked to its subcellular localization, as it interacts with biomolecules in these compartments to exert its effects.

Properties

IUPAC Name

1-(3-chlorophenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN4O/c12-7-2-1-3-8(4-7)16-10-9(5-15-16)11(17)14-6-13-10/h1-6H,(H,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPBMRRXCXUQGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=O)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406122
Record name 1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

650628-64-1
Record name 1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Reactant of Route 2
Reactant of Route 2
1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Reactant of Route 3
Reactant of Route 3
1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Reactant of Route 4
Reactant of Route 4
1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Reactant of Route 5
Reactant of Route 5
1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Reactant of Route 6
Reactant of Route 6
1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.